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Isopropyl 5-amino-1H-imidazole-4-carboxylate

Catalog No.
S12808293
CAS No.
M.F
C7H11N3O2
M. Wt
169.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl 5-amino-1H-imidazole-4-carboxylate

Product Name

Isopropyl 5-amino-1H-imidazole-4-carboxylate

IUPAC Name

propan-2-yl 4-amino-1H-imidazole-5-carboxylate

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

InChI

InChI=1S/C7H11N3O2/c1-4(2)12-7(11)5-6(8)10-3-9-5/h3-4H,8H2,1-2H3,(H,9,10)

InChI Key

ZJRGHDDAJDBOQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(N=CN1)N

Isopropyl 5-amino-1H-imidazole-4-carboxylate is a chemical compound characterized by its imidazole ring structure, which is a five-membered heterocyclic compound containing two nitrogen atoms. This compound features an isopropyl group and an amino group attached to the imidazole ring, along with a carboxylate functional group. Its molecular formula is C7H10N4O2, and it has a molecular weight of approximately 174.18 g/mol. The compound is notable for its potential applications in pharmaceuticals and biochemistry, particularly due to the presence of the amino and carboxylate groups, which can participate in various

Typical of compounds containing amino and carboxylate functionalities. These include:

  • Acid-Base Reactions: The carboxylate group can act as a weak acid, donating a proton to form its conjugate base.
  • Esterification: The carboxylic acid portion may react with alcohols to form esters.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions, potentially reacting with electrophiles.
  • Decarboxylation: Under certain conditions, the carboxylate group may be removed, leading to the formation of an imidazole derivative.

Research indicates that compounds related to isopropyl 5-amino-1H-imidazole-4-carboxylate exhibit various biological activities. Imidazole derivatives are often studied for their roles in medicinal chemistry, particularly as:

  • Antimicrobial Agents: Some imidazole derivatives show efficacy against bacteria and fungi.
  • Anticancer Properties: Certain studies suggest that imidazole compounds can inhibit tumor growth or induce apoptosis in cancer cells.
  • Enzyme Inhibitors: The presence of the amino group allows for interactions with enzymes, potentially inhibiting their activity.

The synthesis of isopropyl 5-amino-1H-imidazole-4-carboxylate can be achieved through various methods:

  • Direct Amination: The reaction of 5-amino-1H-imidazole-4-carboxylic acid with isopropanol under acidic conditions can yield the desired ester.
  • Carboxylation Reactions: Starting from simpler imidazole derivatives, carboxylation can be performed using carbon dioxide in the presence of bases to introduce the carboxylate group.
  • Use of Catalysts: Catalysts such as cadmium fluoride have been reported to enhance yields in similar reactions involving imidazole derivatives .

Isopropyl 5-amino-1H-imidazole-4-carboxylate has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infections or cancer.
  • Biochemical Research: It can be used as a biochemical probe to study enzyme mechanisms or metabolic pathways involving imidazoles.
  • Agricultural Chemistry: Its derivatives might find use as fungicides or herbicides due to their biological activity.

Studies on the interactions of isopropyl 5-amino-1H-imidazole-4-carboxylate with biological macromolecules such as proteins and nucleic acids are crucial for understanding its mechanism of action. Research typically focuses on:

  • Binding Affinity: Evaluating how well the compound binds to specific enzymes or receptors.
  • Inhibition Studies: Determining the effectiveness of the compound in inhibiting target enzymes involved in metabolic pathways.

These studies help elucidate its potential therapeutic effects and guide further drug development.

Several compounds share structural similarities with isopropyl 5-amino-1H-imidazole-4-carboxylate, each exhibiting unique properties:

Compound NameCAS NumberSimilarity ScoreNotable Characteristics
5-Amino-1H-imidazole-4-carboxamide360-97-40.98A close derivative with an amide functional group.
1-Methyl-1H-imidazole-4-carboxamide129993-47-10.83Contains a methyl group instead of isopropyl.
4,5-Diamino-6-hydroxypyrimidine1672-50-00.80Features additional amino groups and hydroxyl functionality.
5-Amino-1H-imidazole-4-carbonitrile5098-11-30.65Contains a nitrile group instead of a carboxylic acid.

These compounds provide insights into the diverse chemical landscape surrounding imidazole derivatives and highlight how variations in functional groups can alter biological activity and application potential.

Isopropyl 5-amino-1H-imidazole-4-carboxylate stands out due to its unique combination of functional groups, which may confer distinct properties advantageous for therapeutic applications compared to its analogs.

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

169.085126602 g/mol

Monoisotopic Mass

169.085126602 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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